molecular formula C11H10BrFO3 B6163917 methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate CAS No. 2648941-31-3

methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Cat. No.: B6163917
CAS No.: 2648941-31-3
M. Wt: 289.1
InChI Key:
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Description

Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a chemical compound belonging to the class of benzopyran derivatives It features a bromine atom at the 7th position and a fluorine atom at the 6th position on the benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 7-bromo-6-fluoro-2H-1-benzopyran-2-carboxylic acid.

  • Activation: The carboxylic acid group is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Methylation: The acid chloride is then reacted with methanol in the presence of a base (e.g., triethylamine) to yield the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding derivatives, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, or carboxylic acids.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of benzopyran derivatives with biological targets. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Coumarin: A closely related compound with similar structural features.

  • Indole: Another heterocyclic compound with potential biological activity.

  • Benzopyran: The parent compound from which derivatives like methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate are derived.

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other benzopyran derivatives.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

2648941-31-3

Molecular Formula

C11H10BrFO3

Molecular Weight

289.1

Purity

95

Origin of Product

United States

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